1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- is a chemical compound with a complex structure that includes a sulfonic acid group, a hydroxyphenyl group, and a propylamino group
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic routes often include the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with propylamine under controlled conditions to form the hydroxyphenyl intermediate.
Sulfonation: The hydroxyphenyl intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Final Assembly: The final step involves the coupling of the sulfonated hydroxyphenyl intermediate with the propylamino group to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group, using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes. The propylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- can be compared with other similar compounds, such as:
3-Hydroxypropane-1-sulfonic acid: This compound has a similar sulfonic acid group but lacks the hydroxyphenyl and propylamino groups, making it less versatile in terms of chemical reactivity and biological activity.
1-Hydroxypropane-3-sulfonic acid: This compound also contains a sulfonic acid group but differs in the position of the hydroxy group, affecting its chemical properties and applications.
Eigenschaften
CAS-Nummer |
102362-80-1 |
---|---|
Molekularformel |
C12H19NO4S |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
3-[3-(3-hydroxyphenyl)propylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c14-12-6-1-4-11(10-12)5-2-7-13-8-3-9-18(15,16)17/h1,4,6,10,13-14H,2-3,5,7-9H2,(H,15,16,17) |
InChI-Schlüssel |
WSLNVXRJYUTLAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CCCNCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.